molecular formula C9H12N2O B13613993 N'-Hydroxy-3,5-dimethylbenzimidamide

N'-Hydroxy-3,5-dimethylbenzimidamide

Cat. No.: B13613993
M. Wt: 164.20 g/mol
InChI Key: PSUKHKHDOMPZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide is a small molecule compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol. This compound has gained significant attention in the scientific community due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide typically involves the reaction of 3,5-dimethylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification process may involve additional steps such as column chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitroso derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its hydroxyl group allows it to form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxybenzene-1-carboximidamide
  • N’-hydroxy-4-methylbenzene-1-carboximidamide
  • N’-hydroxy-2,6-dimethylbenzene-1-carboximidamide

Uniqueness

N’-hydroxy-3,5-dimethylbenzene-1-carboximidamide is unique due to the presence of two methyl groups at the 3 and 5 positions on the benzene ring. This structural feature imparts distinct physical and chemical properties, such as increased hydrophobicity and altered reactivity compared to its analogs.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N'-hydroxy-3,5-dimethylbenzenecarboximidamide

InChI

InChI=1S/C9H12N2O/c1-6-3-7(2)5-8(4-6)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11)

InChI Key

PSUKHKHDOMPZRE-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)/C(=N/O)/N)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=NO)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.